Synthesis, Characterization, and Bioanalytical Application of Mometasone Furoate-13C,d6: A Comprehensive Technical Guide
Synthesis, Characterization, and Bioanalytical Application of Mometasone Furoate-13C,d6: A Comprehensive Technical Guide
Executive Summary
Mometasone furoate is a highly potent, 17-heterocyclic synthetic corticosteroid widely prescribed for the management of allergic rhinitis and asthma[1][2]. Due to its extreme lipophilicity and extensive first-pass metabolism, its systemic bioavailability is less than 1%[2][3]. Consequently, pharmacokinetic (PK) and bioequivalence (BE) studies of nasal spray formulations require the quantification of mometasone furoate in human plasma at sub-picogram per milliliter (pg/mL) levels[1][3].
Achieving this ultra-high sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) demands a perfectly matrix-matched internal standard (IS) to correct for extraction recovery fluctuations and matrix ion suppression. Mometasone Furoate-13C,d6 (MF-13C,d6) has emerged as the gold standard for this exact purpose[1][4].
Mechanistic Rationale for Isotope Selection
The Causality Behind a +7 Da Mass Shift
The parent molecule, mometasone furoate (C27H30Cl2O6), contains two chlorine atoms at the C9 and C21 positions[3]. Chlorine naturally exists as two stable isotopes: 35Cl (75% abundance) and 37Cl (25% abundance). This isotopic distribution results in a distinct mass spectral envelope with prominent M+2 and M+4 peaks.
If a standard +3 Da (d3) or +4 Da (d4) labeled internal standard were utilized, its monoisotopic mass would directly overlap with the M+4 isotopic peak of the parent drug. Because the parent drug can be present at concentrations hundreds of times higher than the IS, this overlap leads to severe analytical cross-talk, destroying assay linearity at the upper limit of quantification (ULOQ). By incorporating one 13C atom and six deuterium (2H) atoms, MF-13C,d6 achieves a mass shift of +7 Da (MW: 528.46 g/mol )[5][6]. This completely resolves the IS precursor ion from the parent drug's isotopic envelope, ensuring zero cross-talk.
Regioselectivity and H/D Exchange Resistance
The isotopic labels in MF-13C,d6 are strategically placed at the 16-methyl group (methyl-13C-d3) and the furan-2-carboxylate ester (d3)[6]. These positions are aliphatic and aromatic, respectively. Unlike labels placed on enolizable ketones or hydroxyl groups, these specific loci are highly resistant to hydrogen-deuterium (H/D) exchange in aqueous biological matrices or acidic LC mobile phases, guaranteeing the structural integrity of the IS throughout the bioanalytical workflow.
Retrosynthetic Strategy and Synthesis Protocol
The synthesis of MF-13C,d6 requires precise stereocontrol and late-stage functionalization to preserve the expensive isotopic labels and ensure high yield.
Step-by-Step Synthetic Workflow
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16α-Methylation (Label 1 Integration): The synthesis initiates with a 16-dehydro steroid precursor. A Grignard reaction utilizing methyl-13C-d3 magnesium iodide (13CD3MgI) in the presence of a copper(I) chloride catalyst facilitates a stereoselective 1,4-conjugate addition, installing the 16α-(methyl-13C-d3) group.
-
Epoxide Opening: The 9β,11β-epoxide intermediate is opened using anhydrous hydrogen chloride (HCl) to introduce the 9α-chloro and 11β-hydroxy groups simultaneously.
-
C17 Esterification (Label 2 Integration): The 17α-hydroxyl group is selectively esterified using furan-2-carbonyl chloride-d3 in the presence of triethylamine and a 4-dimethylaminopyridine (DMAP) catalyst.
-
C21 Chlorination: The primary C21-hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl), followed by nucleophilic displacement with lithium chloride (LiCl) to yield the final 9,21-dichloro moiety.
Figure 1: Retrosynthetic workflow for the preparation of Mometasone Furoate-13C,d6.
Characterization and Purity Validation
A self-validating analytical protocol is required to confirm the isotopic purity and structural integrity of MF-13C,d6 before its deployment in regulated bioanalysis.
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NMR Spectroscopy: 1H and 13C NMR are used to verify the absence of protons at the labeled 16-methyl and furoate positions, confirming >99% isotopic incorporation.
-
Isotopic Purity via HRMS: High-Resolution Mass Spectrometry (HRMS) must confirm that the D0 (unlabeled) contribution within the synthesized IS is <0.1% to prevent artificial inflation of the parent drug signal at the LLOQ.
Table 1: Physicochemical and MS/MS Properties of Parent vs. Internal Standard
| Parameter | Mometasone Furoate (Parent) | Mometasone Furoate-13C,d6 (IS) |
| Chemical Formula | C27H30Cl2O6 | C26(13C)H24D6Cl2O6 |
| Molecular Weight | 521.43 g/mol [7] | 528.46 g/mol [5][6] |
| ESI+ MRM [M+H]+ | m/z 521.2 → 355.1[2][8] | m/z 528.2 → 355.1 |
| APCI+ MRM [M+Na]+ | m/z 543.1 → 507.1[9] | m/z 550.1 → 514.0[9] |
Bioanalytical Application: 2D-LC-MS/MS Workflow
Quantifying mometasone furoate at concentrations as low as 0.25 pg/mL requires aggressive matrix depletion. Traditional 1D-LC often suffers from ion suppression due to endogenous plasma phospholipids. A heart-cutting two-dimensional liquid chromatography (2D-LC) strategy resolves this bottleneck[1][10].
Step-by-Step Bioanalytical Methodology
Step 1: Solid-Phase Extraction (SPE)
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Spike 600 µL of human EDTA-K2 plasma with the MF-13C,d6 working solution[1][3].
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Load the sample onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Cleanert PEP-SPE)[1][3].
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Wash with water, followed by 50% methanol to elute polar endogenous interferences[1].
-
Elute the analytes with 100% acetonitrile, evaporate under a stream of nitrogen at 40°C, and reconstitute in 150 µL of 30% methanol[1].
Step 2: Heart-Cutting 2D-LC Separation
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Dimension 1 (Trapping): Inject the reconstituted sample onto a 1D trapping column (e.g., C18, 50 × 2.0 mm). Run a highly aqueous mobile phase to retain the highly lipophilic mometasone while flushing remaining salts and proteins to waste[1][10].
-
Valve Switching: At the exact retention window of mometasone (e.g., 2.2–2.6 min), actuate a 6-port switching valve to transfer the effluent directly onto the 2D analytical column[9][10].
-
Dimension 2 (Analytical): Separate the transferred fraction on a high-resolution column using a gradient of water and acetonitrile. Critical Step: Add sodium acetate to the mobile phase to drive the formation of [M+Na]+ adducts[9].
Step 3: MS/MS Detection Mometasone furoate lacks easily protonated basic amines, making standard [M+H]+ ionization inefficient in complex matrices[9]. By deliberately forcing the formation of sodium adducts ([M+Na]+), the signal intensity is significantly amplified[9].
-
Operate the mass spectrometer in positive MRM mode, monitoring the loss of HCl (-36 Da).
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Parent Transition: m/z 543.1 → 507.1 (Collision Energy: 22 V)[9].
-
IS Transition: m/z 550.1 → 514.0 (Collision Energy: 22 V)[9].
Figure 2: Heart-cutting 2D-LC-MS/MS workflow for sub-picogram quantification.
References
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Mometasone furoate-13C,d6 - Product Data Sheet, MedChemExpress, 5
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Medchemexpress LLC Mometasone furoate, Fisher Scientific, 7
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Mometasone Furoate-13C,d6 - Protheragen, Protheragen, 6
-
Mometasone furoate-13C,d6 (Sch32088-13C,d6) | Stable Isotope, MedChemExpress,4
-
A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma, AKJournals, 1
-
Development of a High Sensitivity, Sub-Picogram SPE LC-MS Method for Quantification of Mometasone from Human Plasma, LCMS.cz, 8
-
Development of a High Sensitivity, Sub-Picogram SPE LC-MS Method for Quantification of Mometasone from Human Plasma, Waters Corporation, 3
-
Mometasone Absorption in Cultured Airway Epithelium, NIH PMC, 2
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